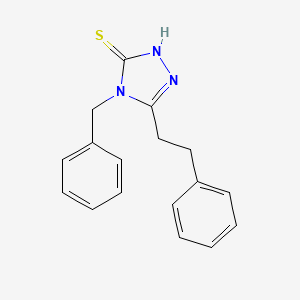

4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Description

4-Benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS: 721415-98-1) is a triazole derivative characterized by a benzyl group at the N4 position and a 2-phenylethyl substituent at the C5 position. Its molecular weight is 285.3 g/mol, with a computed XLogP3 of 3.2, indicating moderate lipophilicity. Structural attributes include a topological polar surface area (TPSA) of 59.7 Ų and three rotatable bonds, suggesting moderate flexibility .

Properties

IUPAC Name |

4-benzyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c21-17-19-18-16(12-11-14-7-3-1-4-8-14)20(17)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXOIUDSACXIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NNC(=S)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide with benzyl and phenylethyl derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and requires refluxing for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted triazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Scientific Research Applications

4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with enhanced efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

*Estimated based on structural similarity.

Key Observations:

- Electron-Donating Groups: The amino (-NH₂) group in 4-amino-5-phenyl derivatives enhances antioxidant activity via radical scavenging, as shown by DPPH assays . In contrast, the benzyl group in the target compound may confer similar benefits due to aryl electron donation .

- Fluorinated Derivatives: Fluorine substitution (e.g., in ) improves antimicrobial potency, with MIC values as low as 2.8 µM against P. aeruginosa. The absence of fluorine in the target compound suggests divergent biological applications .

Antioxidant Activity:

- The 4-amino-5-phenyl derivative (AT) exhibits strong DPPH radical scavenging (IC₅₀: 5.84 µg/mL), attributed to electron-donating -NH₂ and -SH groups .

- The target compound’s benzyl and phenylethyl groups may similarly stabilize radicals, though experimental data are lacking. Its higher XLogP3 (3.2 vs. 2.1 for AT) could influence cellular uptake .

Electrochemical Behavior:

- Analogous triazole-thiols (e.g., 5-benzyl-4-(4'-methylphenyl)-triazole) undergo irreversible oxidation to disulfide dimers in basic media, as shown by cyclic voltammetry . This suggests the target compound’s thiol group is redox-active, relevant for antioxidant or catalytic applications.

Antimicrobial Potential:

- Fluorinated Schiff base triazoles () show broad-spectrum activity, but the target compound’s non-fluorinated structure may limit this. Substituent bulkiness could instead favor interactions with hydrophobic protein pockets .

Biological Activity

4-Benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, supported by relevant case studies and research findings.

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₇H₁₇N₃S

- Molecular Weight : 295.40 g/mol

- CAS Number : 720822

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The structure of this compound suggests potential effectiveness against various bacterial strains.

Key Findings:

- Mechanism of Action : Triazoles generally inhibit bacterial growth by interfering with nucleic acid synthesis and cell wall formation. The presence of the benzyl group enhances interaction with bacterial targets, leading to increased antibacterial activity.

- Activity Spectrum : Studies indicate that compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli exhibited notable inhibitory effects .

Data Table: Antibacterial Activity Comparison

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-Benzyl-5-(2-phenylethyl)-triazole | Staphylococcus aureus | < 10 | 20 |

| Similar Triazole Derivative | E. coli | < 15 | 18 |

| Ciprofloxacin | Pseudomonas aeruginosa | 1 | 25 |

Anticancer Activity

The anticancer properties of triazoles have been extensively studied, particularly their ability to induce cytotoxicity in various cancer cell lines.

Key Findings:

- Cytotoxicity : In vitro studies have shown that derivatives of triazoles can significantly inhibit the proliferation of cancer cells such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Compounds were evaluated using the MTT assay, revealing a correlation between structural modifications and cytotoxic efficacy .

- Selectivity : Certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology. For instance, compounds with hydrazone moieties showed enhanced selectivity against cancer cells compared to non-cancerous cells .

Case Study: Efficacy Against Cancer Cell Lines

A study assessing various triazole derivatives highlighted the compound's ability to inhibit migration in cancer cell models, suggesting its potential as an antimetastatic agent. The most active compounds displayed IC50 values significantly lower than standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.